Evernic acid Evernic acid 2-hydroxy-4-[(2-hydroxy-4-methoxy-6-methylphenyl)-oxomethoxy]-6-methylbenzoic acid is a carbonyl compound.
Evernic acid is a natural product found in Ochrolechia parella, Ramalina calicaris, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 537-09-7
VCID: VC21347489
InChI: InChI=1S/C17H16O7/c1-8-5-11(7-12(18)14(8)16(20)21)24-17(22)15-9(2)4-10(23-3)6-13(15)19/h4-7,18-19H,1-3H3,(H,20,21)
SMILES:
Molecular Formula: C17H16O7
Molecular Weight: 332.3 g/mol

Evernic acid

CAS No.: 537-09-7

Cat. No.: VC21347489

Molecular Formula: C17H16O7

Molecular Weight: 332.3 g/mol

* For research use only. Not for human or veterinary use.

Evernic acid - 537-09-7

CAS No. 537-09-7
Molecular Formula C17H16O7
Molecular Weight 332.3 g/mol
IUPAC Name 2-hydroxy-4-(2-hydroxy-4-methoxy-6-methylbenzoyl)oxy-6-methylbenzoic acid
Standard InChI InChI=1S/C17H16O7/c1-8-5-11(7-12(18)14(8)16(20)21)24-17(22)15-9(2)4-10(23-3)6-13(15)19/h4-7,18-19H,1-3H3,(H,20,21)
Standard InChI Key GODLCSLPZIBRMG-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC(=C1C(=O)OC2=CC(=C(C(=C2)C)C(=O)O)O)O)OC

Chemical Structure and Properties

Evernic acid (CAS No. 537-09-7) is chemically identified as 2-hydroxy-4-[(2-hydroxy-4-methoxy-6-methylbenzoyl)oxy]-6-methyl-benzoic acid . It belongs to the depside class of compounds, which are characteristic lichen secondary metabolites. The molecular formula of evernic acid is C₁₇H₁₆O₇ with a molecular weight of 332.3 g/mol .

The physical properties of evernic acid are summarized in the following table:

PropertyValue
Molecular FormulaC₁₇H₁₆O₇
Molecular Weight332.3 g/mol
Physical FormCrystalline solid
ColorWhite to off-white
Melting Point166-167°C
LogP (estimated)5.030
FDA UNII2EQ5W5403J

Table 1: Physicochemical properties of evernic acid

The solubility profile of evernic acid varies significantly across different solvents, which is an important consideration for both extraction procedures and preparation of stock solutions for biological assays:

SolventSolubility
Ethanol≤0.5 mg/ml
DMSO10 mg/ml
Dimethyl formamide10 mg/ml
DMSO:PBS (pH 7.2) (1:1)0.5 mg/ml

Table 2: Solubility profile of evernic acid in various solvents

The compound is characterized by a canonical SMILES notation of CC1=CC(OC(C2=C(C)C=C(OC)C=C2O)=O)=CC(O)=C1C(O)=O, which precisely defines its molecular structure . This structural information is crucial for understanding the compound's biological activity and its interactions with various molecular targets.

Natural Sources and Detection

Lichen Sources

Evernic acid is predominantly found in lichens, particularly in Evernia prunastri, where it serves as one of the major secondary metabolites. High-performance liquid chromatography (HPLC) analysis has revealed that acetone extracts of E. prunastri contain a significant amount (66.63%) of evernic acid . This high concentration makes E. prunastri an excellent natural source for the isolation and study of this compound.

Analytical Detection

Modern analytical techniques have been employed to identify and quantify evernic acid in lichen extracts. Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS/MS) analysis of the ethyl acetate extract of E. prunastri has successfully identified evernic acid with the following analytical parameters:

ParameterValue
Retention Time (tR)9.12 min
Molecular Formula [M–H]⁻C₁₇H₁₅O₇⁻
Calculated Mass (m/z)331.08238
Exact Mass (m/z)331.08197
Δ ppm1.24
MS² Fragments (% Base Peak)123.04512(11), 149.02443(66), 167.03496(100)

Table 3: LC-HRMS/MS parameters for the identification of evernic acid in E. prunastri extract

This detailed analytical profile facilitates accurate identification of evernic acid in complex mixtures and enables researchers to monitor its presence in various lichen species and extraction products.

Biological Activities

Activity Against Glioblastoma Cells

Evernic acid has also shown promising activity against glioblastoma multiforme (GBM), an aggressive type of brain cancer. Studies with glioblastoma cell lines demonstrated that evernic acid reduced A-172 cell viability at a concentration of 10 μM . In contrast, it exhibited milder cytotoxicity against T98G cells, with the highest tested concentration leading to approximately 20% reduction in cell viability .

A critical advantage of evernic acid in the context of central nervous system (CNS) disorders is its ability to cross the blood-brain barrier (BBB) . The parallel artificial membrane permeability assay for the blood-brain barrier (PAMPA-BBB) showed that the permeability parameter (Pe) for evernic acid ranged from 0.74 ± 0.18 to 4.92 ± 0.34 × 10⁻⁶ cm/s . According to established criteria (compounds with Pe > 1.5 × 10⁻⁶ cm/s are classified as highly permeable), evernic acid generally demonstrates good BBB penetration capability, enhancing its potential for treating CNS disorders, particularly GBM .

Enzyme Inhibitory Activities

Evernic acid has demonstrated significant inhibitory effects on various enzymes implicated in different pathological conditions:

Cholinesterase Inhibition

Studies have shown that evernic acid exhibits strong inhibition of butyrylcholinesterase (BChE), which is particularly relevant in the context of Alzheimer's disease (AD) . This inhibitory activity is beneficial because BChE is present in higher concentrations than acetylcholinesterase (AChE) in AD patients, and it might initiate the transformation of amyloid-beta (Aβ) from an initially benign substance to a potentially harmful one .

α-Glucosidase Inhibition

Research has indicated that evernic acid strongly inhibits α-glucosidase, an enzyme involved in carbohydrate metabolism . This finding is particularly significant as α-glucosidase inhibitors are used in the management of type 2 diabetes mellitus to reduce postprandial hyperglycemia.

Antioxidant Properties

The antioxidant behavior of evernic acid has been investigated using density functional theory (DFT) and the quantum theory of atoms in molecules (QTAIM) . These theoretical studies provide insights into the structural characteristics that influence the antioxidant activity of the compound.

The research identified O9-H26 as the most favored site of evernic acid for homolytic and heterolytic OH bond breaking, which is crucial for its antioxidant action . The study also examined various mechanisms for antioxidant action, including hydrogen atom transfer (HAT), single electron transfer followed by proton transfer (SET-PT), and sequential proton loss electron transfer (SPLET) .

The findings revealed that while the HAT mechanism is most feasible in the gas phase, the SPLET mechanism is preferred in the water phase due to the significantly lower value of proton affinity (PA) compared to the bond dissociation enthalpy (BDE) value . This mechanic insight helps explain evernic acid's antioxidant activity in different environments.

Antimicrobial Activity

The ethyl acetate extract of E. prunastri, which contains evernic acid as a major component, has demonstrated significant antimicrobial activity against various bacterial strains . The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values for this extract against different bacteria are presented in the following table:

BacteriaMICMBC
S. aureus0.0340.034
B. cereus0.008750.017
M. flavus0.0170.14
L. monocytogenes0.0680.14
P. aeruginosa0.008750.017
E. cloacae0.008750.00875
S. typhimurium0.0170.017
E. coli0.008750.00875

Table 4: Antimicrobial activity of E. prunastri ethyl acetate extract (values in mg/mL)

While these results are for the extract rather than pure evernic acid, they suggest potential antimicrobial applications for evernic acid-containing preparations.

ConcentrationAmount of Evernic Acid
1 mg
1 mM3.0093 mL
5 mM0.6019 mL
10 mM0.3009 mL

Table 5: Volumes required to prepare stock solutions of evernic acid at different concentrations

To increase the solubility of evernic acid, it is recommended to heat the tube to 37°C and then oscillate it in an ultrasonic bath for some time . For long-term storage of stock solutions, it is advised to use them within 6 months when stored at -80°C, or within 1 month when stored at -20°C .

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